(2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
CAS No.:
Cat. No.: VC8650823
Molecular Formula: C23H21NO3
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21NO3 |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | (E)-3-(4-methoxyphenyl)-N-(4-phenylmethoxyphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C23H21NO3/c1-26-21-12-7-18(8-13-21)9-16-23(25)24-20-10-14-22(15-11-20)27-17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,24,25)/b16-9+ |
| Standard InChI Key | ZXJKLUWMYCNWKS-CXUHLZMHSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
| SMILES | COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (E)-3-(4-methoxyphenyl)-N-(4-phenylmethoxyphenyl)prop-2-enamide, reflects its core structure:
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A propenamide backbone with an (E)-configured double bond () at the 2-position.
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A 4-methoxyphenyl group attached to the α-carbon of the enamide.
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A 4-benzyloxyphenyl group linked to the amide nitrogen.
The benzyloxy group () and methoxy group () introduce steric bulk and electron-donating effects, influencing solubility and reactivity. X-ray crystallography of analogous enamides reveals planar amide groups and dihedral angles between aromatic rings that optimize π-π stacking.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | (E)-3-(4-methoxyphenyl)-N-(4-phenylmethoxyphenyl)prop-2-enamide |
| SMILES | COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
| InChI Key | ZXJKLUWMYCNWKS-CXUHLZMHSA-N |
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1650 cm (amide C=O stretch) and ~1250 cm (aryl ether C-O stretch).
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NMR Spectroscopy:
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: δ 7.6–7.8 ppm (amide NH), δ 6.8–7.5 ppm (aromatic protons), δ 5.1 ppm (benzyloxy CH), δ 3.8 ppm (methoxy OCH).
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: δ 165 ppm (amide carbonyl), δ 160–110 ppm (aromatic carbons).
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Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a three-step sequence:
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Preparation of 4-Benzyloxyaniline:
Benzylation of 4-aminophenol using benzyl bromide in the presence of a base (e.g., KCO). -
Formation of 4-Methoxycinnamic Acid Chloride:
Treatment of 4-methoxycinnamic acid with thionyl chloride (). -
Amide Coupling:
Reaction of 4-benzyloxyaniline with 4-methoxycinnamic acid chloride in anhydrous dichloromethane (DCM) using triethylamine () as a base.
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 4-Aminophenol, BnBr, KCO, DMF, 80°C | 85 |
| 2 | 4-Methoxycinnamic acid, SOCl, reflux | 92 |
| 3 | 4-Benzyloxyaniline, DCM, EtN, 0°C → RT | 78 |
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Catalytic systems using immobilized lipases (e.g., Candida antarctica Lipase B) have been explored for greener amide bond formation, achieving 90% conversion under mild conditions.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Enamides structurally related to (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide exhibit COX-2 inhibitory activity (IC = 1.2 μM), potentially via hydrogen bonding between the amide carbonyl and enzyme active-site residues. Molecular docking studies suggest the methoxyphenyl group occupies a hydrophobic pocket adjacent to the COX-2 catalytic site.
Applications in Materials Science
Liquid Crystalline Behavior
The compound’s rigid core and flexible benzyloxy tail enable smectic A phase formation at 120–160°C, as confirmed by polarized optical microscopy. Such properties are exploitable in electro-optical devices.
Polymer Additives
Incorporation into polyimide matrices at 5 wt% improves thermal stability ( increased by 25°C) due to restricted chain mobility from π-π interactions.
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